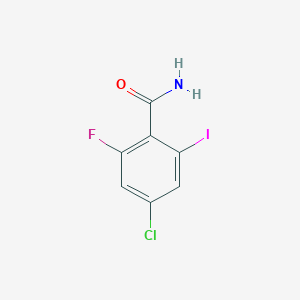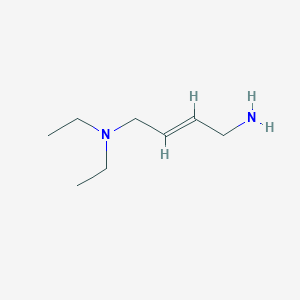
N,N-Diethyl-2-butene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-butene-1,4-diamine is an organic compound with the molecular formula C8H18N2. It is a colorless liquid that features both amine and alkene functional groups. This compound is known for its low toxicity and solubility in organic solvents such as alcohols and ethers, but it is not soluble in water .
Métodos De Preparación
N,N-Diethyl-2-butene-1,4-diamine can be synthesized through the aldol condensation reaction of diethyl succinate with butane-2,3-dione under basic conditions, using ethanol as a solvent . The reaction typically requires careful control of temperature and pH to ensure high yield and purity. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet commercial standards .
Análisis De Reacciones Químicas
N,N-Diethyl-2-butene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form saturated amines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the amine groups.
Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-butene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of rubber accelerators and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-butene-1,4-diamine involves its interaction with molecular targets through its amine and alkene functional groups. These interactions can lead to the formation of various complexes and intermediates, influencing biochemical pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or industrial processes .
Comparación Con Compuestos Similares
N,N-Diethyl-2-butene-1,4-diamine can be compared with other similar compounds, such as:
N,N-Dimethyl-2-butene-1,4-diamine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-1,4-butanediamine: Lacks the double bond present in this compound.
This compound: Features a similar structure but with different substituents on the nitrogen atoms
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
(E)-N',N'-diethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C8H18N2/c1-3-10(4-2)8-6-5-7-9/h5-6H,3-4,7-9H2,1-2H3/b6-5+ |
Clave InChI |
SKBVFTSHGKPERB-AATRIKPKSA-N |
SMILES isomérico |
CCN(CC)C/C=C/CN |
SMILES canónico |
CCN(CC)CC=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



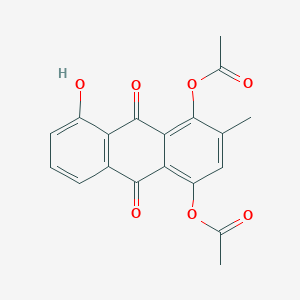
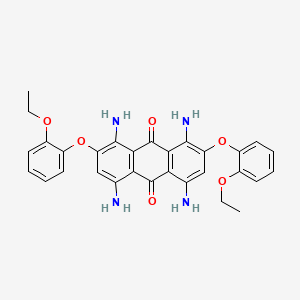

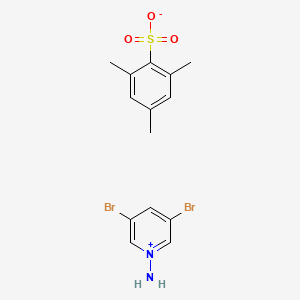
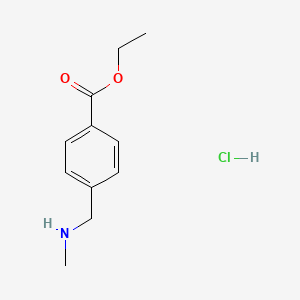
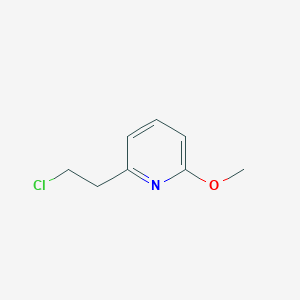
![1-Hydroxy-4-[4-(2-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13124001.png)
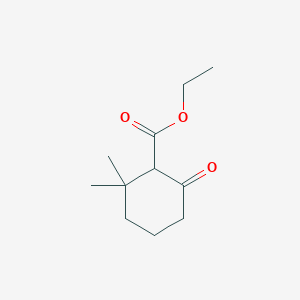

![2-[4-[[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile](/img/structure/B13124035.png)
